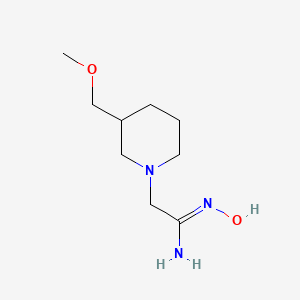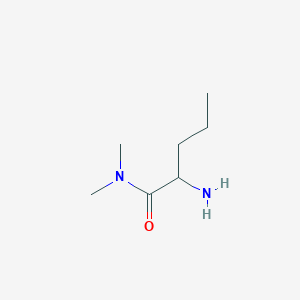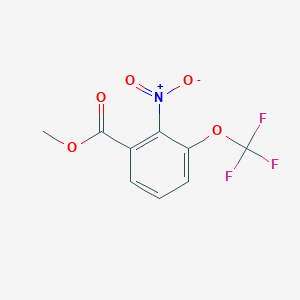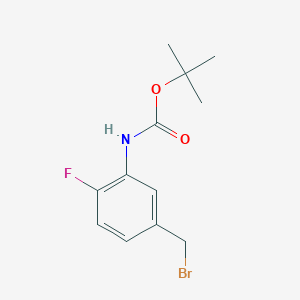![molecular formula C23H20F2N2O2 B13432268 N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and difluorophenyl groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the amino acid derivative, followed by the introduction of the benzamide group through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl and difluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and amino acid conjugates. Examples include:
- N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(4-fluorophenyl)ethyl]benzamide
- N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3-chlorophenyl)ethyl]benzamide
Uniqueness
The uniqueness of N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of difluorophenyl groups, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H20F2N2O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide |
InChI |
InChI=1S/C23H20F2N2O2/c1-15(18-12-19(24)14-20(25)13-18)27(23(29)17-10-6-3-7-11-17)21(22(26)28)16-8-4-2-5-9-16/h2-15,21H,1H3,(H2,26,28)/t15-,21-/m1/s1 |
InChI Key |
NNXPFEMWLZLAHM-QVKFZJNVSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)F)F)N([C@H](C2=CC=CC=C2)C(=O)N)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)N(C(C2=CC=CC=C2)C(=O)N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)







![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)

![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)

